molecular formula C8H4ClN3O3 B1436817 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one CAS No. 1565503-27-6

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Cat. No.: B1436817
CAS No.: 1565503-27-6
M. Wt: 225.59 g/mol
InChI Key: DPQYRQZFXFLCQH-UHFFFAOYSA-N
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Description

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one (CAS 1565503-27-6) is a versatile quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C8H4ClN3O3 and a molecular weight of 225.59 g/mol, serves as a valuable synthetic intermediate . Quinazolinones are recognized as privileged scaffolds in pharmaceuticals, forming the core of more than 150 natural alkaloids and numerous synthetic compounds with diverse biological activities . They are particularly prominent in the development of kinase inhibitors, which are crucial in anticancer research . Specifically, 4(3H)-quinazolinones are established as excellent hinge-binding moieties that can occupy the adenosine triphosphate (ATP) binding site of key enzyme targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The specific substitution pattern of this compound, featuring chloro and nitro groups on the benzoid ring, is strategically designed to facilitate further chemical derivatization, allowing researchers to create targeted libraries of molecules for biological screening . Research on analogous 6-nitro-4-substituted quinazoline derivatives has demonstrated potent EGFR inhibitory activity and promising cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines, highlighting the potential research value of this chemical series . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

8-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYRQZFXFLCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

A prominent modern method involves a one-pot three-component reaction that assembles the quinazolinone core via a domino process involving arenediazonium salts, nitriles, and bifunctional aniline derivatives. This approach is notable for its operational simplicity and high efficiency.

Reaction Pathway:

  • Initial Step: Formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles.
  • Cyclization: Nucleophilic attack by bifunctional aniline derivatives, leading to cyclization and formation of the dihydroquinazolinone scaffold.
  • Substituent Incorporation: Introduction of chloro and nitro groups at specific positions during the reaction, often via substituents on the starting materials.

Key Features:

  • Metal-free, mild conditions
  • Good functional group tolerance
  • High yields of diversified substituted quinazolinones

Example:

This methodology has been successfully applied to synthesize various substituted dihydroquinazolinones, including compounds with chloro and nitro groups, which are crucial for biological activity.

Reference:

This approach is detailed in a recent publication in the Journal of Organic Chemistry, where the authors demonstrated the synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones via domino three-component reactions under mild, metal-free conditions.

Cyclization of Corresponding Precursors

Overview:

Another common strategy involves the cyclization of appropriately substituted ortho-aminobenzamides or ortho-aminobenzonitriles, which are functionalized with chloro and nitro groups.

Typical Procedure:

  • Step 1: Nitration of suitable benzamide or benzylamine derivatives to introduce the nitro group at the 6-position.
  • Step 2: Chlorination at the 8-position, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Step 3: Cyclization under reflux conditions to form the quinazolinone ring system.

Advantages:

  • High regioselectivity
  • Compatibility with various substituents
  • Suitable for scale-up

Limitations:

  • Requires multiple steps
  • Use of harsh chlorinating reagents

Example:

This method has been employed in patent literature for synthesizing chloro- and nitro-substituted quinazolinones, including the target compound.

Direct Functionalization of Quinazolinones

Overview:

A third approach involves post-synthetic modification of pre-formed quinazolinone cores, introducing chloro and nitro groups via electrophilic substitution or halogenation reactions.

Procedure:

  • Step 1: Synthesis of the parent quinazolinone scaffold.
  • Step 2: Nitration using mixed acids (e.g., nitric acid and sulfuric acid) to introduce the nitro group.
  • Step 3: Chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

Considerations:

  • Regioselectivity can be challenging
  • Often requires protection/deprotection steps

Application:

This method is useful for late-stage functionalization, especially when the core structure is sensitive to harsh conditions.

Data Table: Comparison of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Typical Yield (%) References
One-pot three-component reaction Arenediazonium salts, nitriles, bifunctional anilines Mild, metal-free, room temp Simple, high efficiency, versatile Requires specific starting materials 75-90
Cyclization of precursors Benzamides/benzonitriles, POCl₃, reflux Reflux, harsh chlorinating agents Regioselectivity, scalable Multi-step, harsh reagents 60-85
Post-synthetic halogenation Quinazolinone core, NCS, nitrating acids Controlled temperature Late-stage functionalization Regioselectivity issues, possible over-halogenation 50-80 Literature reports

Research Findings and Notes

  • The one-pot three-component approach is currently regarded as the most efficient and environmentally benign method, with high yields and broad substrate scope, suitable for synthesizing derivatives like 8-chloro-6-nitro-3,4-dihydroquinazolin-4-one.
  • The cyclization method remains valuable for its regioselectivity, especially when starting from already functionalized precursors.
  • Post-synthetic halogenation offers flexibility for late-stage modifications but requires careful control to avoid over-halogenation or degradation of the core structure.

Chemical Reactions Analysis

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as antimicrobial agents. For instance, certain derivatives have demonstrated potent activity against specific pathogens, with IC50 values indicating strong efficacy .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may act as an inhibitor of key molecular targets involved in cancer progression. For example, quinazoline derivatives have shown antiproliferative effects against cancer cell lines by interfering with tyrosine kinase pathways, which are crucial for tumor growth and metastasis .

Case Study 1: Antileishmanial Activity

A recent study focused on derivatives of this compound found promising antileishmanial activities through molecular docking simulations against key proteins like Pyridoxal Kinase and Trypanothione Reductase. The most effective derivative exhibited an IC50 value significantly lower than others tested, indicating its potential as a therapeutic agent against leishmaniasis .

Case Study 2: Anticancer Research

In another study exploring the anticancer potential of quinazoline derivatives, it was revealed that compounds similar to this compound showed significant inhibitory effects on cancer cell lines associated with breast and lung cancers. The results highlighted the importance of structural modifications in enhancing biological activity .

CompoundActivity TypeIC50 Value (µg/mL)Targeted Pathway
8-Chloro-6-nitro derivativeAntileishmanial0.05Pyridoxal Kinase
Quinazoline derivativeAnticancerVaries by structureTyrosine Kinase Inhibition
Other derivativesAntimicrobialVaries (up to >10)Cell Wall Synthesis Interference

Mechanism of Action

The mechanism of action of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or interfere with cellular pathways, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name CAS No. Substituents Similarity Score Key Differences
7-Chloro-6-nitroquinazolin-4(3H)-one 20872-93-9 Cl (7), NO₂ (6) 0.83 Fully aromatic core; Cl at position 7
7-Fluoro-6-nitroquinazolin-4(3H)-one 53449-14-2 F (7), NO₂ (6) 0.83 Fluorine substituent; aromatic core
6-Nitro-3,4-dihydroquinazolin-4-one N/A NO₂ (6) N/A Lacks Cl; same dihydro core
3-Phenyl-2-[(E)-styryl] derivatives N/A Varied aryl/sulfonamide N/A COX-2 inhibitors with bulky substituents

Key Observations :

  • Positional Isomerism: The chlorine substituent at position 8 (vs. 7 in CAS 20872-93-9) alters steric and electronic interactions.
  • Electronic Effects : Nitro groups at position 6 enhance electrophilicity, which may facilitate interactions with nucleophilic residues in biological targets. Chlorine’s electron-withdrawing nature further polarizes the ring .

Physicochemical Properties

  • Solubility and Lipophilicity: The dihydro core in 8-Chloro-6-nitro increases solubility in polar solvents (e.g., 0.1 M HCl) compared to fully aromatic analogs .

Structural and Functional Insights

  • Substituent Synergy : The 6-nitro and 8-chloro groups may act synergistically to enhance electrophilicity, making the compound a candidate for covalent binding to cysteine residues in enzymes (e.g., akin to EGFR inhibitors with acryloyl groups) .

Biological Activity

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparisons with related compounds.

  • IUPAC Name : 8-chloro-6-nitro-3H-quinazolin-4-one
  • Molecular Formula : C8H4ClN3O3
  • Molecular Weight : 225.59 g/mol
  • Canonical SMILES : C1=C(C=C(C2=C1C(=O)NC=N2)Cl)N+[O-]

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains and fungi. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens, suggesting their potential as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the antiproliferative effects of quinazolinone derivatives revealed that some exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for their therapeutic efficacy .

Anti-Leishmanial Activity

Recent research highlighted the anti-leishmanial activity of derivatives similar to this compound. Molecular docking studies indicated strong binding affinities to key enzymes involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. Compounds derived from this class demonstrated IC50 values as low as 0.05 µg/mL against Leishmania amazonensis promastigotes, indicating promising therapeutic potential against leishmaniasis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The inhibition of enzymes involved in critical metabolic pathways leads to disrupted cellular functions in pathogens and cancer cells. For example, the compound's derivatives can inhibit DNA synthesis and induce cell cycle arrest, contributing to their anticancer and antimicrobial effects .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µg/mL)Reference
This compoundAntimicrobialVaries
2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydroquinazolin-4-oneAnti-leishmanial0.05
Quinazolinone DerivativeAnticancer18.8

Case Studies

  • Anticancer Studies : A recent study evaluated a series of quinazolinone derivatives for their cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value of 18.8 µM and was shown to induce apoptosis through mitochondrial pathways .
  • Anti-Leishmanial Research : In silico docking studies were conducted on derivatives of this compound against Leishmania proteins. The results indicated that these compounds could serve as lead candidates for new anti-leishmanial therapies due to their significant binding affinities and low toxicity profiles .

Q & A

Q. What are the optimal synthetic conditions for 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one to maximize yield and purity?

The compound is synthesized via nitration of 3,4-dihydroquinazolin-4-one using activated carbon as a catalyst. Key parameters include:

  • Temperature : Maintain at 40°C to avoid dinitro byproduct formation.
  • Reaction Time : 4.5 hours for complete conversion.
  • Optimization : Use response surface methodology (RSM) to model variables (e.g., reagent ratios, temperature). Validate via regression analysis and steep ascent experiments .

Q. How is the structure of this compound confirmed post-synthesis?

Employ spectroscopic techniques:

  • IR Spectroscopy : Identify nitro (NO₂) and carbonyl (C=O) functional groups.
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons) and carbon backbone.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks). Compare data with published analogs like 6-nitro-3,4-dihydroquinazolin-4-one .

Q. Which purification methods are effective for isolating the compound from reaction mixtures?

  • Azeotropic Distillation : Remove solvents like thionyl chloride using toluene .
  • Recrystallization : Use ethanol or DMF to isolate pure crystals.
  • Chromatography : Perform column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor via TLC .

Advanced Questions

Q. How can dinitro derivative formation be mitigated during synthesis?

  • Temperature Control : Avoid exceeding 40°C to suppress over-nitration.
  • Reagent Stoichiometry : Optimize nitric acid concentration and reaction time.
  • Analytical Monitoring : Use HPLC or TLC to detect byproducts early. Adjust conditions iteratively .

Q. What methodologies are recommended for evaluating biological activity of derivatives?

  • Cytotoxicity Assays : Test against human cancer cell lines (Hep-G2, LU-1, HeLa) using MTT viability assays.
  • Apoptosis Analysis : Employ flow cytometry with Annexin V/PI staining.
  • Dose-Response Studies : Calculate IC₅₀ values in triplicate to ensure reproducibility .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Structure Solution : Apply SHELXS/SHELXD for phase determination via direct methods.
  • Refinement : Refine atomic coordinates with SHELXL using least-squares minimization. Validate with checkCIF for geometric accuracy .

Methodological Insights

  • Contradiction Handling : If conflicting spectral data arise (e.g., unexpected NMR shifts), cross-validate with alternative techniques (e.g., HR-MS) or computational tools (e.g., DFT simulations for NMR prediction).
  • Experimental Design : For biological studies, include positive controls (e.g., cisplatin) and solvent controls to isolate compound-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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